REACTION_CXSMILES
|
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[CH3:15][S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]2[N:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=2)=[CH:21][CH:20]=1)(=[O:18])=[O:17].[CH3:32][CH:33]([C:35]1[N:39]=[C:38]([N:40]2[CH2:45][CH2:44][CH:43]([CH2:46]O)[CH2:42][CH2:41]2)[O:37][N:36]=1)[CH3:34].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[CH3:34][CH:33]([C:35]1[N:39]=[C:38]([N:40]2[CH2:41][CH2:42][CH:43]([CH2:46][O:31][C:28]3[CH:27]=[CH:26][C:25]([C:22]4[CH:21]=[CH:20][C:19]([S:16]([CH3:15])(=[O:18])=[O:17])=[CH:24][CH:23]=4)=[N:30][CH:29]=3)[CH2:44][CH2:45]2)[O:37][N:36]=1)[CH3:32]
|
Name
|
|
Quantity
|
0.175 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=NOC(=N1)N1CCC(CC1)CO
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting crude was purified by reverse-phase preparative HPLC
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NOC(=N1)N1CCC(CC1)COC=1C=CC(=NC1)C1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |